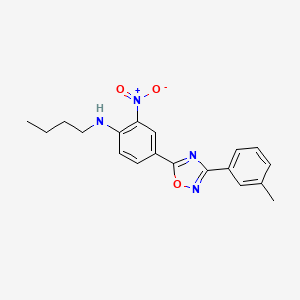
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide, commonly known as CM-156, is a compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. CM-156 is a synthetic compound that has been developed to target specific biological pathways and has shown promising results in preclinical studies.
作用機序
The mechanism of action of CM-156 involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. CM-156 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to changes in gene expression that can affect cell growth and differentiation. CM-156 has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CM-156 has been shown to have various biochemical and physiological effects. In preclinical studies, CM-156 has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CM-156 has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. CM-156 has been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
実験室実験の利点と制限
One advantage of using CM-156 in lab experiments is its specificity for certain biological pathways. CM-156 has been shown to inhibit the activity of HDACs and modulate the activity of the PI3K/Akt/mTOR signaling pathway, which are involved in disease progression. Another advantage of using CM-156 is its synthetic nature, which allows for the production of large quantities of the compound. However, one limitation of using CM-156 in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for CM-156 research. One direction is to further investigate its potential as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, including its effects on gene expression and cellular signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for CM-156 and improving its solubility in water.
合成法
The synthesis of CM-156 involves the reaction of 2-chlorobenzoyl chloride with 1-(3-aminopropyl)-1,2,4-oxadiazole in the presence of triethylamine, followed by the reaction of the resulting intermediate with 3-methoxyaniline in the presence of potassium carbonate. The final product is obtained after purification by column chromatography. The synthesis method is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
CM-156 has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. Preclinical studies have shown that CM-156 can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CM-156 has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)12-6-5-7-13(10-12)24-2)18-21-16(22-25-18)14-8-3-4-9-15(14)19/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBJYYXTOADCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

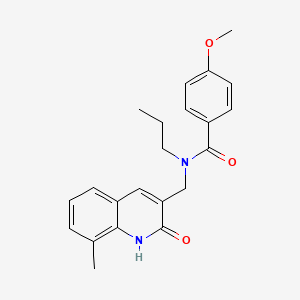
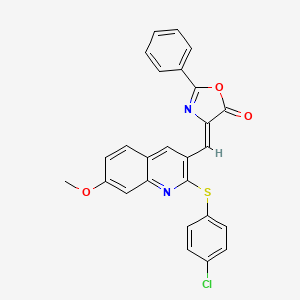
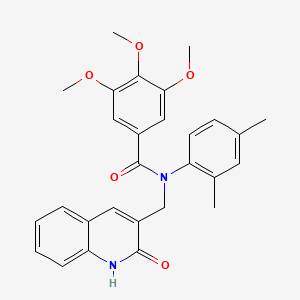
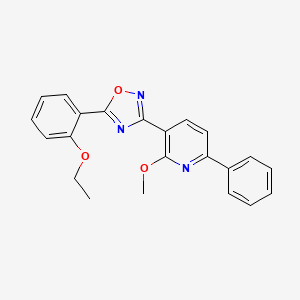
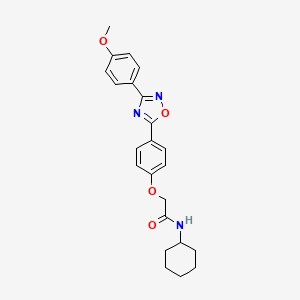

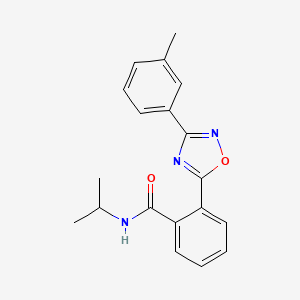
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)

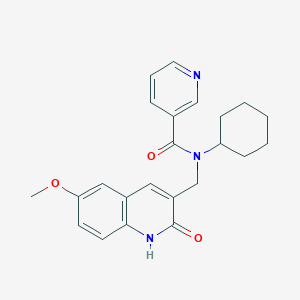

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)

